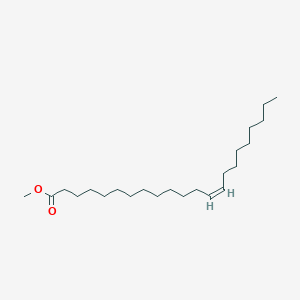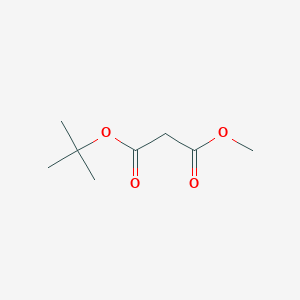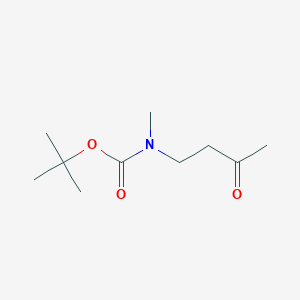
噻吩-3,4-二羧酸
概述
描述
Thiophene-3,4-dicarboxylic acid is an organic compound with the molecular formula C6H4O4S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is notable for its applications in organic electronics and materials science due to its unique electronic properties .
科学研究应用
Thiophene-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing organic semiconductors and conductive polymers.
Biology: Investigated for its potential in drug development due to its unique electronic properties.
Medicine: Explored for use in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices
作用机制
Target of Action
Thiophene-3,4-dicarboxylic acid is a synthetic precursor for organic electronics materials . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in their function .
Biochemical Pathways
Thiophene derivatives have been shown to be involved in various biochemical reactions, indicating that they may influence multiple pathways .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability.
Result of Action
It’s known that thiophene derivatives can have various effects on cells, depending on their specific structure and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thiophene-3,4-dicarboxylic acid. For instance, its stability may be affected by light, temperature, and pH . .
准备方法
Synthetic Routes and Reaction Conditions: Thiophene-3,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of thiophene derivatives. For instance, thiophene can be reacted with carbon monoxide and a suitable catalyst to introduce carboxyl groups at the 3 and 4 positions .
Industrial Production Methods: In industrial settings, thiophene-3,4-dicarboxylic acid is often produced via the oxidation of thiophene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled temperatures and pressures to ensure high yields and purity .
化学反应分析
Types of Reactions: Thiophene-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiophene-3,4-dimethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Thiophene-3,4-dicarboxylic sulfoxide.
Reduction: Thiophene-3,4-dimethanol.
Substitution: Various substituted thiophene derivatives.
相似化合物的比较
Thiophene-3,4-dicarboxylic acid can be compared with other thiophene derivatives such as:
- Thiophene-2,5-dicarboxylic acid
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
Uniqueness: Thiophene-3,4-dicarboxylic acid is unique due to the positioning of its carboxyl groups, which significantly influences its electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials for electronic applications .
属性
IUPAC Name |
thiophene-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWLLYJRPKYTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292335 | |
| Record name | Thiophene-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-29-5 | |
| Record name | 3,4-Thiophenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Thiophenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Thiophenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiophene-3,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Thiophenedicarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7P9TPY3Y5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Thiophene-3,4-dicarboxylic acid a desirable building block in material design?
A1: Thiophene-3,4-dicarboxylic acid is a versatile building block due to its ability to act as a bridging ligand in coordination polymers and its potential for functionalization. Its incorporation can introduce desirable properties like thermal stability and interesting electrochemical behavior. For example, a study demonstrated its use in synthesizing a two-dimensional manganese(II) coordination polymer, highlighting its bridging capabilities. []
Q2: How does the structure of Thiophene-3,4-dicarboxylic acid influence its coordination behavior?
A2: The molecule possesses two carboxylate groups, which can coordinate to metal centers in various modes, including bridging and chelating. This versatility allows for the construction of diverse architectures in coordination polymers, as demonstrated by the formation of a two-dimensional layered structure with manganese(II) ions. []
Q3: What are the advantages of using Thiophene-3,4-dicarboxylic acid derivatives in optoelectronic applications?
A3: Derivatives of this compound, especially those incorporating azomethine linkages, have shown promise as hole-transporting materials in perovskite solar cells. Their ability to transport positive charges efficiently, combined with their optical properties and tunable energy levels, makes them attractive for such applications. [, ]
Q4: How does modifying the core structure of Thiophene-3,4-dicarboxylic acid-based azomethines affect their properties?
A4: Studies have shown that altering the central core of these azomethines significantly impacts their thermal, optical, and electrochemical properties. For instance, incorporating a triphenylamine unit into the core structure led to improved power conversion efficiency in perovskite solar cells. [, ]
Q5: What is the significance of the amino group in 2,5-Diamino-thiophene-3,4-dicarboxylic acid diethyl ester?
A5: The amino groups in this compound are crucial for forming imine (azomethine) linkages with aldehydes. This reaction pathway allows for the synthesis of diverse unsymmetrical thiophene imines, which can be further explored for their potential in organic electronics and as hole-transporting materials. [, ]
Q6: How does the choice of aldehyde in synthesizing thiophene imines impact their performance in photovoltaic devices?
A6: Research indicates that the aldehyde significantly influences the final properties and performance of the resulting thiophene imines. For example, incorporating a morpholine derivative as a substituent on the aldehyde led to the highest observed photoelectric conversion efficiency in solar cell devices. []
Q7: What role does computational chemistry play in understanding these thiophene-based materials?
A7: Density Functional Theory (DFT) calculations have proven invaluable in understanding the electronic and optical properties of these materials. By simulating their behavior, researchers can predict energy levels, band gaps, and other crucial parameters, guiding the design of more efficient materials for optoelectronics. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)








